2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that features a quinazoline core, an indole moiety, and various alkyl and sulfanyl substituents
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3S/c1-17(2)12-13-33-28(36)22-11-10-20(27(35)30-15-18(3)4)14-24(22)32-29(33)37-16-25(34)26-19(5)31-23-9-7-6-8-21(23)26/h6-11,14,17-18,31H,12-13,15-16H2,1-5H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOZYEJJRZHSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Quinazoline core synthesis: The quinazoline ring can be synthesized via the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling reactions: The indole and quinazoline intermediates are then coupled using appropriate linkers and reagents, such as thiols and alkyl halides, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole and quinazoline rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological target. Generally, compounds with indole and quinazoline moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or forming disulfide bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)ethan-1-ol
- 3-(1H-indol-3-yl)isoindolin-1-one
- 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide
Uniqueness
The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of indole, quinazoline, and sulfanyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS No. 315678-76-3) is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on its biological activity, including antibacterial properties, cytotoxic effects, and molecular mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 507.63 g/mol. The structure features a quinazoline core, an indole moiety, and various functional groups that contribute to its unique chemical properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogenic bacteria, including Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Mycobacterium tuberculosis .
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of the compound against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| MRSA ATCC 43300 | 1.00 |
| M. tuberculosis H37Rv | 0.98 |
| Candida albicans ATCC 10231 | 7.80 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against MRSA, which is a significant concern in clinical settings due to its resistance to multiple antibiotics .
Cytotoxic Activity
In addition to its antimicrobial properties, the compound has shown promising cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation in rapidly dividing cells while exhibiting lower toxicity towards non-cancerous cells.
Cytotoxicity Data
A study evaluated the antiproliferative activity of several synthesized compounds related to this quinazoline derivative. The following table presents the IC50 values for selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| HeLa (cervical cancer) | 6.5 |
| MCF-7 (breast cancer) | 7.0 |
The compound demonstrated a preferential suppression of A549 cells compared to slower-growing fibroblasts, suggesting its potential as an anticancer agent .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, leading to apoptosis in cancer cells.
- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria like S. aureus enhances its effectiveness as an antimicrobial agent.
Case Studies
A recent study focused on the synthesis and biological evaluation of related indole-based quinazoline derivatives reported significant antibacterial activity against MRSA and other pathogens. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in bacterial resistance mechanisms .
Q & A
Q. What are the critical steps and conditions for synthesizing this quinazoline derivative?
The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Reaction of a 2-methylindole derivative with a sulfanyl-containing intermediate under basic conditions (e.g., potassium carbonate in ethanol) to form the thioether bond .
- Quinazoline core assembly : Cyclization of dihydroquinazoline precursors using Friedel-Crafts acylation or Michael-type additions, often requiring anhydrous solvents like dimethylformamide (DMF) and controlled temperatures (60–80°C) .
- Functional group modifications : Alkylation or carboxamide coupling using reagents such as N-(2-methylpropyl)amine, with catalysis by zinc chloride or similar Lewis acids . Key considerations include solvent purity, reaction time optimization (typically 12–24 hours), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the indole and quinazoline moieties .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What preliminary pharmacological screening methods are used for this compound?
- In vitro kinase assays : To evaluate inhibition of protein kinases (e.g., EGFR or VEGFR) using fluorescence-based assays or ELISA .
- Anti-inflammatory activity : Measurement of COX-2 inhibition via enzymatic assays or cytokine profiling in macrophage cell lines .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved?
Discrepancies often arise from:
- Reagent purity : Trace moisture in solvents or bases (e.g., K₂CO₃) can reduce thioether formation efficiency. Use of molecular sieves or anhydrous conditions is critical .
- Temperature gradients : Small deviations (e.g., ±5°C) during cyclization significantly impact yields. Automated reactors with precise temperature control are recommended .
- Side reactions : Competing oxidation of sulfanyl groups to sulfoxides can occur; adding antioxidants like BHT or working under inert atmosphere mitigates this .
Q. What strategies optimize stereochemical control during synthesis?
- Chiral auxiliaries : Use of enantiomerically pure intermediates (e.g., (R)- or (S)-2-methylpropylamine) to direct stereochemistry at the carboxamide group .
- Asymmetric catalysis : Palladium-catalyzed reductive cyclization with chiral ligands (e.g., BINAP) to control quinazoline ring formation .
- Dynamic resolution : Exploit differential solubility of enantiomers in mixed solvents (e.g., hexane/ethyl acetate) during crystallization .
Q. How do structural modifications influence biological activity?
- Sulfanyl group oxidation : Converting –S– to sulfone (–SO₂–) enhances kinase inhibition potency but reduces metabolic stability .
- Indole substitution : 2-Methyl groups on indole improve lipid solubility and blood-brain barrier penetration, while bulkier substituents (e.g., tert-butyl) may hinder target binding .
- Quinazoline C-3 side chains : Branched alkyl chains (e.g., 3-methylbutyl) increase hydrophobic interactions with enzyme active sites, as shown in molecular docking studies .
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics to purified kinases or receptors .
- X-ray crystallography : Co-crystallization with target proteins (e.g., EGFR-TK) to identify key hydrogen bonds and hydrophobic pockets .
- Metabolomic profiling : LC-MS/MS to track metabolic pathways and identify active metabolites in hepatic microsomes .
Q. How can contradictions in pharmacological data be addressed?
- Dose-response validation : Repeat assays across multiple cell lines to distinguish cell-specific effects from general toxicity .
- Off-target screening : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- In vivo corroboration : Compare in vitro IC₅₀ values with efficacy in xenograft models, adjusting for bioavailability differences .
Methodological Resources
- Synthesis Optimization : Refer to protocols in , and 9 for reaction condition tables.
- Structural Analysis : and provide NMR chemical shift databases for quinazoline derivatives.
- Pharmacological Assays : and detail standardized kinase inhibition and cytotoxicity protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
